GSK-J2 sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPRQFGWKMRKLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Defining Specificity in Epigenetic Modulation: The Role of GSK-J2 as a Structural Negative Control

An In-Depth Technical Guide on the Mechanism and Application of GSK-J2 Sodium Salt in Epigenetics.

Executive Summary

In the precise field of chromatin biology, the validity of a pharmacological perturbation rests entirely on the specificity of the probe used. This compound is the designated inactive negative control for the potent H3K27me3 demethylase inhibitor, GSK-J1.[1]

While GSK-J1 selectively inhibits the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), GSK-J2 serves as the critical "truth serum" in experimental design. It possesses an identical chemical formula and physicochemical properties to the active inhibitor but lacks the specific structural geometry required to bind the catalytic pocket. This guide details the structural mechanism of this inactivity and provides a validated framework for its use in rigorous biochemical assays.

Critical Distinction: this compound is a carboxylate and is cell-impermeable . It is designed for cell-free (enzymatic) assays . For cellular studies, researchers must use the ethyl ester prodrug form, GSK-J5 , which corresponds to the cell-permeable active probe, GSK-J4.[2]

Mechanistic Basis: The "Steric Switch"

The mechanism of action for GSK-J2 is best described as a mechanism of exclusion . To understand why GSK-J2 fails to inhibit KDM6 enzymes, one must first understand how the active probe, GSK-J1, succeeds.

The Target: JmjC Domain Catalysis

The KDM6 enzymes (JMJD3 and UTX) utilize a Jumonji C (JmjC) domain to demethylate Histone 3 Lysine 27 (H3K27). This reaction is dependent on:

-

Fe(II) : A ferrous iron cofactor held by a conserved HXD/E...H motif.

-

-Ketoglutarate (

The Active Inhibitor (GSK-J1)

GSK-J1 acts as an

The Inactive Control (GSK-J2)

GSK-J2 is the pyridine regio-isomer of GSK-J1.[1][3][4][5]

-

Structural Difference: The nitrogen atom in the pyridine ring is shifted.

-

Consequence: This shift disrupts the geometry required for metal chelation. GSK-J2 cannot form the critical bidentate coordination with the Fe(II) center.[5]

-

Result: Despite having the same molecular weight, solubility, and lipophilicity, GSK-J2 exhibits an IC50 > 100 µM against JMJD3, compared to ~60 nM for GSK-J1.

Visualization of the Mechanism

The following diagram illustrates the divergence in binding capability between the active and inactive isomers.

Caption: Structural logic of KDM6 inhibition. GSK-J1 coordinates the cofactor, while GSK-J2's isomeric shift prevents binding, validating it as a null control.

Quantitative Profile

The following table summarizes the selectivity profile established by the Structural Genomics Consortium (SGC) and peer-reviewed literature.

| Parameter | GSK-J1 (Active Probe) | GSK-J2 (Negative Control) |

| Target | KDM6B (JMJD3) / KDM6A (UTX) | None (Inert) |

| IC50 (Cell-Free) | 60 nM (JMJD3) | > 100 µM (JMJD3) |

| Mechanism | Non-binding Isomer | |

| Cell Permeability | Poor (Polar Carboxylate) | Poor (Polar Carboxylate) |

| Cellular Equivalent | GSK-J4 (Ethyl Ester Prodrug) | GSK-J5 (Ethyl Ester Prodrug) |

Experimental Protocol: The "Validated Pair" Strategy

To rigorously prove that an observed epigenetic effect is due to KDM6 inhibition and not off-target toxicity, you must run the active and inactive probes in parallel.

Scope: This protocol describes a Cell-Free Enzymatic Assay (e.g., AlphaScreen or Mass Spectrometry). Reagents:

-

Recombinant JMJD3 (Catalytic domain).

-

Substrate: Biotinylated Histone H3 peptide (H3K27me3).

-

Cofactors:

-KG, Fe(II), Ascorbate.

Step-by-Step Workflow

-

Compound Preparation:

-

Dissolve this compound in DMSO to create a 10 mM stock.

-

Note: Ensure the salt form is fully solubilized; mild vortexing may be required.

-

-

Enzyme Mix Setup:

-

Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(NH4)2(SO4)2, 100 µM Ascorbate.

-

Add recombinant JMJD3 (final conc. ~2-10 nM depending on specific activity).

-

-

Inhibitor Incubation (The Variable):

-

Arm A (Test): Add GSK-J1 at varying concentrations (e.g., 10 nM to 10 µM).

-

Arm B (Control): Add GSK-J2 at matching concentrations.

-

Crucial Check: Incubate for 15 minutes at Room Temperature (RT) to allow equilibration.

-

-

Reaction Initiation:

-

Add the H3K27me3 peptide substrate and

-KG (final conc. 10 µM).

-

-

Termination & Detection:

-

Stop reaction after 60 minutes using EDTA (chelates the Fe, stopping the enzyme).

-

Detect remaining H3K27me3 or newly formed H3K27me2/1 using AlphaScreen acceptor beads or Mass Spec.

-

Expected Outcome

-

GSK-J1 treated wells: Dose-dependent reduction in demethylation activity (High H3K27me3 signal remains).

-

GSK-J2 treated wells: No significant inhibition. Demethylation proceeds normally (Low H3K27me3 signal).

-

Validation: If GSK-J2 shows inhibition, check for non-specific aggregation or verify the purity of the compound.

Selection Guide: Choosing the Right Probe

Using the wrong form of the inhibitor is a common source of error in epigenetic research. Use the decision matrix below to select the correct compound pair.

Caption: Decision matrix for GSK probe selection. GSK-J2 is restricted to cell-free applications due to permeability limits.

References

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1][4][7] Nature.[1][4][7]

-

Structural Genomics Consortium (SGC). Chemical Probe: GSK-J1/J4.[4][7] SGC Probes.[6][8]

-

Heinemann, B., et al. (2014). Inhibition of the histone demethylase JMJD3/KDM6B histone demethylase.[2] Nature.[1][4][7]

-

Tocris Bioscience. GSK J2 Sodium Salt Product Information.

Sources

- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]

GSK-J2 & GSK-J5: The Definitive Negative Control Strategy for JMJD3/UTX Inhibition

Executive Summary: The "J" Series Matrix

In the development of epigenetic therapeutics targeting the H3K27me3 demethylases JMJD3 (KDM6B) and UTX (KDM6A) , small molecule inhibitors are prone to off-target effects due to the conserved nature of the JmjC domain.

GSK-J2 is the foundational negative control molecule used to validate on-target specificity. However, a critical distinction exists between biochemical (cell-free) and cellular applications. Misapplication of these probes is a common source of experimental error in drug discovery.

This guide defines the correct pairing of active inhibitors and their negative controls:

| Application Context | Active Inhibitor | Correct Negative Control | Permeability | Mechanism |

| Biochemical (Enzymatic Assays) | GSK-J1 | GSK-J2 | Impermeable | Free Acid (Active form) |

| Cellular (In Vivo / Culture) | GSK-J4 | GSK-J5 | Permeable | Ethyl Ester (Prodrug) |

Critical Note: GSK-J2 is the hydrolyzed product of GSK-J5. While GSK-J2 is the active logic behind the control, it is cell-impermeable. Do not use GSK-J2 directly in cell culture; use GSK-J5.

Part 1: Mechanistic Basis of the Negative Control

To establish scientific integrity (E-E-A-T), one must understand why GSK-J2 fails to inhibit the enzyme despite being a structural isomer of the potent GSK-J1.

The Iron Coordination Switch

The catalytic activity of JMJD3/UTX relies on a ferrous iron Fe(II) cofactor deep within the binding pocket.

-

GSK-J1 (Active): Contains a pyridine ring where the nitrogen is positioned to form a bidentate coordination complex with the active site Fe(II), effectively displacing the endogenous cofactor and blocking catalysis.

-

GSK-J2 (Inactive): A regioisomer where the pyridine nitrogen is shifted to a position that is sterically and geometrically incompatible with Fe(II) coordination.

This single atomic shift renders GSK-J2 inactive (IC50 > 100 µM) compared to GSK-J1 (IC50 ~60 nM), while retaining identical physicochemical properties (solubility, protein binding, steric bulk). This makes it a perfect control for non-specific scaffold toxicity.

Structural Logic Diagram

The following diagram illustrates the conversion and inhibition logic required for experimental design.

Caption: Figure 1. The prodrug hydrolysis pathway and the mechanistic divergence of the J1/J2 acid forms at the Fe(II) cofactor site.

Part 2: Comparative Pharmacology

The following data summarizes the potency shift that validates the control system. Data is derived from the seminal characterization by Kruidenier et al. (2012).[1][2][3]

| Compound | Target (JMJD3) IC50 | Target (UTX) IC50 | Cellular Activity (TNF-α Suppression) |

| GSK-J1 | 60 nM | 28 nM | Inactive (Impermeable) |

| GSK-J2 | > 100,000 nM | > 100,000 nM | Inactive (Impermeable) |

| GSK-J4 | ~9 µM (Cellular) | N/A | Active (IC50 ~9 µM) |

| GSK-J5 | Inactive | N/A | Inactive |

Part 3: Experimental Protocols

Protocol A: Cellular Validation (The J4/J5 Pair)

Objective: Confirm that phenotypic changes (e.g., macrophage inflammatory response) are due to H3K27me3 demethylase inhibition and not general toxicity.

Materials:

-

GSK-J4 (Active Prodrug)[3]

-

GSK-J5 (Negative Control Prodrug)[4]

-

Primary Macrophages or THP-1 cells

-

LPS (Lipopolysaccharide) for stimulation

Workflow:

-

Stock Preparation: Dissolve GSK-J4 and GSK-J5 in DMSO to 10 mM.

-

Note: Avoid aqueous buffers for storage; esters are liable to hydrolysis.

-

-

Seeding: Seed cells at appropriate density (e.g., 5x10^5 cells/mL).

-

Pre-treatment: Treat cells with GSK-J4 or GSK-J5 at identical concentrations (Range: 1 µM – 10 µM). Include a DMSO-only vehicle control.

-

Incubation: 1 to 4 hours prior to stimulation.

-

-

Stimulation: Add LPS (100 ng/mL) to induce inflammatory gene expression (which requires JMJD3 activity).

-

Readout:

-

qPCR: Measure TNF-α or IL-6 mRNA levels.

-

Western Blot: Blot for global H3K27me3 levels.

-

Success Criteria: GSK-J4 should suppress cytokines and increase H3K27me3. GSK-J5 should show results identical to the DMSO vehicle.

-

Protocol B: Biochemical Validation (The J1/J2 Pair)

Objective: Validate enzymatic inhibition in a cell-free lysate or purified protein assay (e.g., AlphaScreen).

Materials:

Workflow:

-

Titration: Prepare a serial dilution of GSK-J1 and GSK-J2 (0.1 nM to 100 µM).

-

Incubation: Incubate enzyme with compounds for 15 minutes at RT.

-

Reaction: Add peptide substrate and cofactors (Fe(II), α-ketoglutarate).

-

Analysis: Measure demethylation.

-

Validation: Plot log(concentration) vs. response. GSK-J1 should yield a sigmoidal curve; GSK-J2 should remain flat.

Part 4: Troubleshooting & Self-Validation

To ensure Trustworthiness , verify your system against these common failure modes:

-

Ester Hydrolysis in Media:

-

Concentration Toxicity:

-

Issue: At >50 µM, GSK-J compounds may precipitate or cause non-specific effects.

-

Check: If GSK-J5 (Control) causes cell death or phenotype changes similar to GSK-J4, your concentration is too high, or the effect is off-target.

-

-

Batch Verification:

-

Protocol: Always run a UV-Vis spectrum or LC-MS on new batches. The structural isomers (J1 vs J2) have distinct retention times on HPLC despite identical mass.

-

References

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[5][9][10] Nature.[1][2][3][5][9][10] [Link]

- The seminal paper defining the GSK-J series and the mechanism of the neg

-

Structural Genomics Consortium (SGC). Chemical Probe: GSK-J1.[9][Link]

- Authoritative source for chemical structure, binding d

-

Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.[2][5][9][10] Nature.[1][2][3][5][9][10] [Link]

- Further characterization of specificity and cellular behavior.

- Commercial validation of the inactive isomer specific

Sources

- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. interlabbiotech.com [interlabbiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 10. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

chemical structure and properties of GSK-J2 sodium salt

Topic: Chemical Structure and Properties of GSK-J2 Sodium Salt Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

The Essential Negative Control for H3K27 Demethylase Inhibition[1]

Executive Summary

This compound is the inactive regioisomer of the potent H3K27 histone demethylase inhibitor GSK-J1.[1] It serves as a critical negative control in epigenetic research to validate the on-target specificity of JMJD3 (KDM6B) and UTX (KDM6A) inhibition. While GSK-J1 and its cell-permeable prodrug GSK-J4 potently inhibit these enzymes via competitive binding at the catalytic site, GSK-J2 lacks this activity due to a specific structural modification in its pyridine ring.

This guide details the physicochemical properties, structural biology, and experimental protocols for utilizing this compound to rigorously validate epigenetic datasets.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identification

-

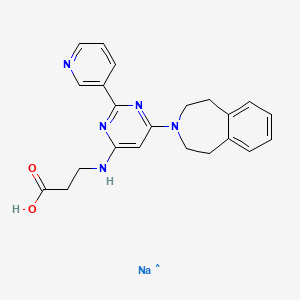

IUPAC Name: Sodium 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoate[2]

-

CAS Number: 2108665-15-0 (Sodium Salt); 1394854-52-4 (Free Acid)

-

Molecular Formula: C₂₂H₂₃N₅O₂[1] · Na

-

Molecular Weight: 412.44 g/mol (Salt); 389.45 g/mol (Free Acid)[1]

Structural Basis of Inactivity

The defining feature of GSK-J2 is its relationship to the active inhibitor, GSK-J1.[1] Both molecules share a tetrahydrobenzazepine core, but they differ in the regiochemistry of the pyridine ring.[1]

-

GSK-J1 (Active): Contains a pyridine nitrogen positioned to form a bidentate coordination complex with the catalytic Fe(II) ion in the JMJD3/UTX active site.

-

GSK-J2 (Inactive Control): The pyridine nitrogen is shifted to a position that sterically and electronically prevents this metal coordination.[1] Consequently, GSK-J2 cannot displace the endogenous cofactor (α-ketoglutarate), rendering it inactive (IC₅₀ > 100 µM).

Diagram 1: Structural Mechanism of Action vs. Inactivity The following diagram illustrates the critical binding failure of GSK-J2 compared to the active GSK-J1.[1]

Caption: Comparative mechanism showing how the pyridine regioisomerism of GSK-J2 prevents the metal chelation required for enzyme inhibition.

Physicochemical Properties

The sodium salt form improves the handling characteristics of the compound compared to the free acid, particularly regarding dissolution in aqueous buffers after initial solubilization.[1]

| Property | Specification | Notes |

| Appearance | Crystalline Solid | Hygroscopic; store desiccated.[1] |

| Solubility (DMSO) | ≥ 40 mg/mL (~100 mM) | Recommended stock solvent. |

| Solubility (Water) | Limited / pH dependent | Sodium salt improves aqueous compatibility, but stock solutions should be prepared in DMSO to prevent precipitation. |

| Stability | ≥ 2 years at -20°C | Solid state.[1] Solutions should be used fresh or aliquoted and frozen.[1] |

| Purity | ≥ 98% | Verified by HPLC and NMR. |

| UV Max | 242 nm | Useful for concentration verification.[1] |

Biological Function & Experimental Application

The "Control Pair" Strategy

In drug development and chemical biology, proving that a phenotypic effect is caused by specific enzyme inhibition (on-target) rather than general toxicity or off-target binding is crucial.[1] GSK-J2 is the requisite tool for this validation.[1]

-

Biochemical Assays (Cell-Free): Use GSK-J1 (Active) vs. GSK-J2 (Inactive).[1]

-

Cellular Assays (Live Cell): Use GSK-J4 (Active Prodrug) vs. GSK-J5 (Inactive Prodrug).[1]

-

Note: GSK-J2 itself has poor cellular permeability due to its polarity (carboxylate group).[1] For cellular experiments, the ethyl ester prodrug (GSK-J5) is preferred. However, if GSK-J2 is used in cells (e.g., microinjection or high concentration), it serves as the direct control for the free acid.[1]

-

Selectivity Profile

| Target | GSK-J1 (Active) IC₅₀ | GSK-J2 (Inactive) IC₅₀ |

| JMJD3 (KDM6B) | 60 nM | > 100,000 nM (>100 µM) |

| UTX (KDM6A) | ~60 nM | > 100,000 nM (>100 µM) |

| KDM5 Subfamily | Weak activity | Inactive |

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

-

Weighing: Accurately weigh 4.12 mg of this compound.

-

Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO.

-

Why DMSO? Despite being a salt, the organic core requires DMSO for high-concentration stability.[1]

-

-

Dissolution: Vortex for 30 seconds until the solution is perfectly clear.

-

Storage: Aliquot into light-protective tubes (20-50 µL) and store at -80°C. Avoid freeze-thaw cycles.

Experimental Workflow: Validating a Phenotype

Objective: Confirm that a reduction in TNF-α secretion in macrophages is due to JMJD3 inhibition.[1]

Diagram 2: Experimental Validation Workflow

Caption: Logic flow for using GSK-J2/J5 to distinguish specific epigenetic modulation from non-specific compound effects.

In Vitro Enzyme Assay Protocol

-

Buffer Prep: 50 mM HEPES (pH 7.5), 50 µM Fe(II), 1 mM α-ketoglutarate, 2 mM ascorbate.

-

Enzyme: Incubate purified JMJD3 (human recombinant) with varying concentrations of GSK-J2 (0.1 µM – 100 µM).

-

Substrate: Add H3K27me3 peptide substrate.[1]

-

Detection: Measure demethylation via mass spectrometry or AlphaLISA.[1]

-

Validation: GSK-J2 should show no inhibition curve, whereas the GSK-J1 positive control should show an IC₅₀ ~60 nM.

References

-

Kruidenier, L., et al. (2012).[1][5] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.[1] Nature. [5]

-

Structural Genomics Consortium (SGC). (n.d.).[1] GSK-J1 Chemical Probe. SGC Probes.

-

Heinemann, B., et al. (2014).[1] Inhibition of demethylases by GSK-J1/J4. Nature.

-

Cayman Chemical. (2024).[1][2] GSK-J2 (sodium salt) Product Information. Cayman Chemical.[1][2][6]

Sources

The Inactive Isomer: A Technical Guide to Understanding the Biological Inertness of GSK-J2

Introduction: The Critical Role of H3K27 Demethylases and the Advent of GSK-J1

In the intricate landscape of epigenetic regulation, the methylation of histone H3 at lysine 27 (H3K27) is a pivotal mark associated with transcriptional repression. The dynamic removal of this mark is catalyzed by histone demethylases of the Jumonji C (JmjC) domain-containing family, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1] These enzymes play crucial roles in development, cellular differentiation, immunity, and the pathogenesis of diseases such as cancer and inflammatory disorders.[1] Consequently, the development of small molecule inhibitors targeting these demethylases has been a significant focus of research and drug discovery.

GSK-J1 emerged as a potent and selective inhibitor of the KDM6 subfamily of H3K27 demethylases, with an in vitro IC50 of 60 nM for JMJD3.[2][3] Its mechanism of action involves a bidentate interaction with the catalytic Fe(II) ion in the active site of the enzyme, effectively blocking its demethylase activity.[2] This inhibition leads to an increase in the global levels of H3K27me3, thereby modulating gene expression.[2] The discovery of GSK-J1 provided a valuable chemical probe to investigate the biological functions of JMJD3 and UTX.

GSK-J2: The Inactive Control by Design

In the rigorous process of chemical probe development and validation, the availability of a structurally similar but biologically inactive control molecule is paramount. Such a molecule allows researchers to distinguish between on-target effects and non-specific or off-target activities. GSK-J2 was designed and synthesized for this precise purpose, serving as the inactive regio-isomer of GSK-J1.[4][5]

The Isomeric Difference: A Subtle Change with Profound Consequences

The fundamental difference between GSK-J1 and GSK-J2 lies in the position of a nitrogen atom within a pyridine ring of the molecule.[1][2] This seemingly minor structural alteration has a profound impact on the molecule's ability to interact with the target enzyme. The specific arrangement of atoms in GSK-J1 allows for a crucial bidentate chelation of the catalytic Fe(II) ion in the active site of JMJD3.[2] This interaction is essential for the potent inhibitory activity of GSK-J1.

In contrast, the altered position of the nitrogen atom in GSK-J2 prevents this bidentate interaction.[2] As a result, GSK-J2 is unable to effectively bind to and inhibit the catalytic activity of JMJD3 and UTX. This is reflected in its significantly higher IC50 value, which is consistently reported to be greater than 100 µM for JMJD3, confirming its biological inactivity.[6][7]

Caption: Chemical structures of GSK-J1 and GSK-J2.

The Prodrug Strategy: Overcoming Cellular Permeability Barriers

A significant challenge with GSK-J1 is its poor cell permeability, which is attributed to its highly polar carboxylate group.[8] To address this, a prodrug strategy was employed, leading to the development of GSK-J4, the ethyl ester of GSK-J1.[8] Similarly, GSK-J5 was created as the corresponding ethyl ester prodrug for the inactive isomer, GSK-J2.[9]

These esterified forms are more lipophilic, allowing them to readily cross cell membranes. Once inside the cell, they are rapidly hydrolyzed by intracellular esterases, such as carboxylesterases, to release the active GSK-J1 or the inactive GSK-J2, respectively.[10][11] This strategy ensures that pharmacologically relevant concentrations of the compounds can be achieved within the cellular environment.

Caption: Western blot workflow for H3K27me3 analysis.

Conclusion

GSK-J2 serves as an indispensable tool in the study of H3K27 demethylase biology. Its designed biological inactivity, stemming from a critical isomeric difference that abrogates its ability to bind the catalytic metal ion in the active site of JMJD3 and UTX, provides a robust negative control for its active counterpart, GSK-J1. The use of the cell-permeable prodrug, GSK-J5, allows for the validation of on-target effects in cellular assays. This technical guide has elucidated the molecular basis for GSK-J2's inactivity and provided experimental frameworks for its use as a negative control, underscoring its importance for rigorous and reproducible research in the field of epigenetics.

References

-

Kruidenier, L., Chung, C. W., Cheng, Z., Liddle, J., Che, K., Joberty, G., ... & Wilson, D. M. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]

-

The jumonji (JMJ) family of histone demethylases are Fe2+- and α-ketoglutarate-dependent oxygenases that are essential components of regulatory transcriptional chromatin complexes. PubMed, [Link]

-

Epigenase™ JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek, [Link]

-

Epigenase™ JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek, [Link]

-

GSK-J1. Structural Genomics Consortium, [Link]

-

Western blot detection of the H3K27me3 mark. ResearchGate, [Link]

-

A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. PubMed, [Link]

-

(PDF) Inhibition of demethylases by GSK-J1/J4. ResearchGate, [Link]

-

Histone Demethylase (H3-K9 Specific) Activity/Inhibition Fast Assay Kit. Epigenetics, [Link]

-

Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC, [Link]

-

Histone H3K27 methyltransferase EZH2 and demethylase JMJD3 regulate hepatic stellate cells activation and liver fibrosis. PMC, [Link]

-

Kruidenier et al. reply. ResearchGate, [Link]

-

Identification of a novel intracellular cholesteryl ester hydrolase (carboxylesterase 3) in human macrophages. NIH, [Link]

-

Selective esterase–ester pair for targeting small molecules with cellular specificity. PMC, [Link]

-

Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube, [Link]

-

hydrolysis of esters. Chemguide, [Link]

-

Global demethylation of H3K27(Me)3 by truncated JMJD3-expressing cells. ResearchGate, [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H3K27me3 Polyclonal Antibody | Invitrogen (PA5-85596) [thermofisher.com]

- 7. epigenhub.com [epigenhub.com]

- 8. researchgate.net [researchgate.net]

- 9. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. epigentek.com [epigentek.com]

The Pharmacological Profile of GSK-J2: Targets, Off-Targets, and Experimental Utility

The following technical guide details the pharmacological profile of GSK-J2 , specifically focusing on its role as a structural analogue and negative control for the histone demethylase inhibitor GSK-J1.

Content Type: Technical Guide & Whitepaper Subject: Epigenetic Chemical Probes / Histone Demethylase Inhibition Primary Focus: GSK-J2 (CAS: 1394854-52-4) and its application as a negative control.

Executive Summary: The Negative Control Paradigm

In the development of epigenetic therapeutics, GSK-J2 is defined not by what it targets, but by what it fails to target. It is the inactive pyridine regioisomer of GSK-J1 , the first selective inhibitor of the H3K27me3 demethylases KDM6A (UTX) and KDM6B (JMJD3) .

While GSK-J1 (and its cell-permeable prodrug GSK-J4 ) actively inhibits chromatin remodeling enzymes, GSK-J2 (and its prodrug GSK-J5 ) serves as the essential negative control. It possesses nearly identical physicochemical properties to the active compound but lacks the specific binding geometry required to chelate the catalytic metal ion in the Jumonji C (JmjC) domain.

Critical Distinction for Researchers:

-

GSK-J1: Active inhibitor (In vitro use).[1]

-

GSK-J4: Active ethyl ester prodrug (Cellular use).[4]

-

GSK-J5: Inactive ethyl ester prodrug (Cellular use).[4]

Chemical Identity & Mechanism of Inactivity

Structural Basis of Selectivity

The biological activity of the GSK-J series relies on competitive inhibition of the

GSK-J2 is a regioisomer where the nitrogen atom on the pyridine ring is shifted to a position that sterically and electronically prevents this bidentate coordination. Consequently, GSK-J2 cannot displace

Quantitative Potency Comparison

The following table contrasts the potency of the active probes against the inactive GSK-J2 control. Note the orders-of-magnitude difference in

| Target Enzyme | GSK-J1 (Active) | GSK-J2 (Control) | Selectivity Factor |

| KDM6B (JMJD3) | 60 nM | > 100,000 nM (>100 µM) | > 1,600x |

| KDM6A (UTX) | ~60 nM | > 100,000 nM (>100 µM) | > 1,600x |

| KDM5B (JARID1B) | ~1,000 nM | Inactive | N/A |

| KDM5C (JARID1C) | ~2,000 nM | Inactive | N/A |

Technical Insight: The lack of activity of GSK-J2 against KDM5 family members is crucial. Since GSK-J1/J4 displays weak off-target activity against KDM5 (see Section 3), GSK-J2 serves as a clean baseline that controls for non-specific hydrophobic interactions without inhibiting the demethylase families.

Targets and Off-Targets Analysis

Primary Targets

GSK-J2 has no specific epigenetic targets. In validated biochemical assays (AlphaScreen, Mass Spectrometry), GSK-J2 shows no significant inhibition of the KDM6, KDM5, or KDM4 families at concentrations up to 100 µM. This "null profile" is its primary asset, allowing researchers to attribute biological phenotypes observed with GSK-J1/J4 specifically to enzymatic inhibition rather than general chemical toxicity.

Off-Targets & Non-Specific Interactions

While GSK-J2 does not inhibit histone demethylases, it is used to identify false positives generated by the active compounds.

-

General Toxicity: High concentrations (>50 µM) of any small molecule can induce cellular stress, membrane disruption, or metabolic interference. If a phenotype (e.g., cell death) is observed with both GSK-J4 and GSK-J5 (the cell-active version of J2), the effect is off-target and likely due to chemical toxicity rather than epigenetic modulation.

-

Assay Interference: GSK-J2 controls for compounds that might interfere with detection reagents (e.g., fluorescence quenching in AlphaLISA) or bind non-specifically to chromatin.

The "Off-Target" Trap of GSK-J1/J4

To understand the utility of GSK-J2, one must recognize the off-targets of the active drug, GSK-J1/J4.

-

The KDM5 Cross-Reactivity: GSK-J1 is not perfectly selective; it inhibits KDM5B and KDM5C (H3K4 demethylases) with

values in the low micromolar range (1–10 µM). -

The Control Logic: If a biological effect is driven by KDM5 inhibition rather than KDM6 inhibition, GSK-J2 (which inhibits neither) will still show no effect. Therefore, GSK-J2 confirms enzymatic dependency but does not distinguish between KDM6 and KDM5 inhibition. Researchers must titrate GSK-J1 carefully (<1 µM) to ensure KDM6 selectivity.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the structural logic and the experimental decision tree for using these probes.

Caption: Structural logic of GSK-J series. GSK-J2/J5 fail to coordinate Fe(II), serving as negative controls.

Caption: Decision tree for interpreting data. Effects seen in J5 (Control) indicate non-specific toxicity.

Experimental Protocols

Protocol: Validating On-Target Effects in Cell Culture

Objective: Distinguish H3K27me3-dependent effects from off-target toxicity using GSK-J4 and GSK-J5.

-

Preparation:

-

Dissolve GSK-J4 (Active) and GSK-J5 (Control) in DMSO to create 10 mM stock solutions.

-

Note: Do not use GSK-J1 or GSK-J2 for cell culture; their carboxylate groups prevent membrane permeability.

-

-

Dose Titration:

-

Treat cells with a concentration range: 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM.

-

Include a DMSO-only vehicle control.

-

-

Incubation:

-

Incubate for 24–48 hours. (Histone methylation turnover is slow; <12 hours may show insufficient modulation).

-

-

Readout 1: Western Blot (Validation)

-

Lyse cells and probe for H3K27me3 (mark of interest) and Total H3 (loading control).

-

Success Criteria: GSK-J4 treatment should show a dose-dependent increase in H3K27me3. GSK-J5 treatment should show levels identical to the DMSO control.

-

-

Readout 2: Phenotype

-

Measure proliferation, cytokine release, or gene expression.

-

Interpretation: Significant deviation in the GSK-J4 group compared to the GSK-J5 group confirms the phenotype is driven by demethylase inhibition.

-

Protocol: In Vitro Enzymatic Assay (AlphaScreen)

Objective: Verify compound quality or screen for novel KDM6 inhibitors using J1/J2 as benchmarks.

-

Reagents: Purified KDM6A/B enzyme, biotinylated H3K27me3 peptide substrate, AlphaScreen donor/acceptor beads.

-

Controls:

-

Reaction:

-

Incubate enzyme + inhibitor (J1 or J2) for 15 mins.

-

Add substrate + co-factors (

-KG, Fe(II), Ascorbate).

-

-

Data Analysis:

References

-

Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response."[5] Nature, 488(7411), 404–408. [7]

-

Primary source detailing the synthesis, structure, and characterization of GSK-J1/J2 and GSK-J4/J5.[5]

-

-

Heinemann, B., et al. (2014). "Inhibition of demethylases by GSK-J1/J4."[7] Nature, 514(7520), E1–E2.

- Critical correspondence highlighting the off-target activity of GSK-J1 against KDM5 enzymes and the importance of using J2/J5 controls.

-

Structural Genomics Consortium (SGC). "Chemical Probe: GSK-J1."

- Authoritative data on selectivity profiles and recommended usage concentr

Sources

- 1. tribioscience.com [tribioscience.com]

- 2. pnas.org [pnas.org]

- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Navigating the Solubility Landscape of GSK-J2 Sodium Salt: A Detailed Guide for Researchers

For researchers and drug development professionals working in the dynamic field of epigenetics, the precise and effective use of chemical probes is paramount. GSK-J2, the structurally related inactive isomer of the potent JMJD3/KDM6B and UTX/KDM6A histone demethylase inhibitor GSK-J1, serves as a critical negative control in experiments aimed at elucidating the biological roles of these enzymes.[1][2] The sodium salt of GSK-J2 is often utilized for its potential to improve aqueous solubility over the free acid form. However, a comprehensive understanding of its solubility characteristics in commonly used laboratory solvents, particularly water and dimethyl sulfoxide (DMSO), is essential for accurate experimental design, execution, and data interpretation.

This application note provides a detailed guide to the solubility of GSK-J2 sodium salt in both water and DMSO. We will delve into the physicochemical principles governing its solubility, present available quantitative data, and offer robust, field-tested protocols for the preparation of stock and working solutions. This guide is designed to equip researchers with the necessary knowledge to confidently and effectively incorporate this compound into their experimental workflows.

The Tale of Two Solvents: Understanding the "Why" Behind Solubility Differences

The differential solubility of this compound in water versus DMSO is rooted in the fundamental principles of chemical interactions. A molecule's solubility is dictated by the interplay of its own properties and the characteristics of the solvent.

This compound: A Molecule with a Dual Personality

GSK-J2 is a moderately complex organic molecule. Its structure contains both polar and non-polar regions. The presence of a carboxylic acid group, which is deprotonated in the sodium salt form to a carboxylate, introduces a highly polar, negatively charged moiety. This carboxylate group is the primary driver for potential aqueous solubility, as it can readily engage in favorable ion-dipole interactions with polar water molecules. Conversely, the rest of the molecule consists of several aromatic and aliphatic ring systems, which are predominantly non-polar (lipophilic or "fat-loving"). These regions are repelled by water and prefer to interact with non-polar environments.

Water: The Universal, Yet Discerning, Solvent

Water is a highly polar solvent due to its bent molecular geometry and the large electronegativity difference between oxygen and hydrogen. This polarity allows it to form strong hydrogen bonds and effectively solvate ions and other polar molecules. For this compound to dissolve in water, the energy gained from the interaction of the carboxylate group with water molecules must be sufficient to overcome the energy penalty of disrupting the water's hydrogen-bonding network to accommodate the non-polar parts of the molecule.

DMSO: The Versatile Aprotic Solvent

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It has a strong dipole moment, making it an excellent solvent for many polar compounds. However, unlike water, DMSO does not have acidic protons and is a much weaker hydrogen bond donor. Its primary mode of interaction with this compound is through strong dipole-dipole and ion-dipole interactions with the carboxylate group. Crucially, DMSO also possesses two methyl groups, giving it a degree of non-polar character. This allows it to more effectively solvate the non-polar regions of GSK-J2 compared to water, leading to significantly higher overall solubility.

Quantitative Solubility Data

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |

| DMSO | ≥ 42 | ≥ 107.84 | MedchemExpress[3][4] |

| DMSO | 38.94 | 100 | Tocris Bioscience |

| DMSO | Soluble | - | ChemicalBook[5][6] |

| Water | Data Not Available | Data Not Available | - |

| PBS (pH 7.4) | Data Not Available | Data Not Available | - |

Note: The molecular weight of GSK-J2 free acid is 389.45 g/mol , and the sodium salt is approximately 411.44 g/mol . Molarity calculations may vary slightly based on the exact molecular weight used by the supplier.

Experimental Protocols

Given the high solubility of this compound in DMSO and the lack of precise data for its aqueous solubility, the following protocols provide a comprehensive guide for preparing solutions for your research needs.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

Workflow for Preparing a 100 mM DMSO Stock Solution

Caption: Workflow for preparing a concentrated DMSO stock solution of this compound.

Materials:

-

This compound (powder)

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Determine the required mass: To prepare 1 mL of a 100 mM stock solution, you will need approximately 41.14 mg of this compound (based on a molecular weight of 411.44 g/mol ). Adjust the mass and volume as needed for your experimental requirements.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the tube. For example, add 1 mL of DMSO for 41.14 mg of the compound.

-

Dissolve the compound: Close the tube tightly and vortex thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Aqueous Buffers (e.g., PBS)

This protocol outlines the procedure for diluting the high-concentration DMSO stock solution into an aqueous buffer to prepare a working solution for biological assays. It also includes a critical step for assessing the practical solubility limit in your specific buffer.

Workflow for Preparing Aqueous Working Solutions

Caption: Workflow for the preparation and solubility assessment of aqueous working solutions of this compound.

Materials:

-

100 mM this compound in DMSO (from Protocol 1)

-

Sterile aqueous buffer (e.g., PBS, pH 7.4)

-

Sterile dilution tubes

Procedure:

-

Thaw the DMSO stock: Remove an aliquot of the 100 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

-

Prepare the working solution: To prepare a 100 µM working solution, for example, add 1 µL of the 100 mM DMSO stock solution to 999 µL of your desired aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.

-

Mix thoroughly: Gently vortex or invert the tube to ensure the solution is homogeneous.

-

Assess solubility:

-

Incubate the working solution at the temperature you will be using for your experiment (e.g., 37°C for cell-based assays) for a short period (e.g., 15-30 minutes).

-

Visually inspect the solution for any signs of precipitation or cloudiness. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.

-

If you observe precipitation, the desired concentration is above the solubility limit in your specific buffer. You will need to prepare a new working solution at a lower concentration.

-

For a more rigorous check, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully examine the bottom of the tube for a pellet.

-

Expert Insight: Empirically Determining Aqueous Solubility

Due to the lack of published data, it is highly recommended that researchers empirically determine the solubility of this compound in their specific aqueous buffer and experimental conditions. This can be done by preparing a serial dilution of the compound in the buffer, incubating at the experimental temperature, and observing the highest concentration that remains fully dissolved.

Conclusion and Best Practices

This compound is a vital negative control for studying the roles of JMJD3 and UTX. While it exhibits excellent solubility in DMSO, its solubility in aqueous solutions is not well-characterized. By following the detailed protocols and recommendations in this guide, researchers can confidently prepare and utilize this compound in their experiments.

Key Takeaways:

-

DMSO is the solvent of choice for preparing high-concentration stock solutions of this compound.

-

The aqueous solubility of this compound is not well-documented and should be empirically determined for your specific experimental conditions.

-

When preparing aqueous working solutions, always add the DMSO stock to the aqueous buffer and keep the final DMSO concentration low.

-

Always visually inspect your final working solutions for any signs of precipitation before use in assays.

By adhering to these guidelines, researchers can ensure the accurate and effective use of this compound, leading to more reliable and reproducible experimental outcomes.

References

Sources

Application Notes and Protocols for GSK-J4 in Cell Culture

Introduction

GSK-J4 is a potent and widely utilized small molecule for interrogating epigenetic regulatory mechanisms. It is the cell-permeable ethyl ester prodrug of GSK-J1, which is rapidly hydrolyzed by intracellular esterases into its active form.[1] The primary molecular targets of GSK-J4 are the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM6B (JMJD3) and KDM6A (UTX).[2][3] These enzymes are responsible for removing the di- and tri-methylation marks from lysine 27 on histone H3 (H3K27me2/me3), an epigenetic modification strongly associated with transcriptional repression.[3][4]

By inhibiting KDM6A/B, GSK-J4 treatment leads to a global increase in H3K27me3 levels, effectively silencing the expression of target genes.[5][6] This mechanism has made GSK-J4 an invaluable tool for researchers in numerous fields, including cancer biology, immunology, and developmental biology, to study the functional consequences of modulating H3K27 methylation.[3][7] This guide provides a comprehensive overview of the scientific rationale, detailed protocols for use in cell culture, and key validation experiments to ensure robust and reproducible results.

Section 1: Mechanism of Action & Scientific Rationale

The activity of GSK-J4 is centered on the regulation of H3K27me3, a cornerstone of the histone code. KDM6A and KDM6B are Fe(II) and α-ketoglutarate-dependent oxygenases that erase the repressive H3K27me3 mark, thereby facilitating gene transcription.[8] The active form of GSK-J4, GSK-J1, acts as a competitive inhibitor of α-ketoglutarate at the catalytic site of these enzymes.[9] This inhibition prevents the demethylation of H3K27, leading to an accumulation of the H3K27me3 mark at target gene promoters and subsequent transcriptional repression.[10][11]

Caption: General experimental workflow for using GSK-J4.

Section 4: Key Experimental Readouts & Validation Protocols

After establishing an effective concentration range, the next step is to validate the on-target effect of GSK-J4 and assess its phenotypic consequences.

Table 3: Common Assays for Assessing GSK-J4 Effects

| Assay Type | Purpose | Typical Method |

|---|---|---|

| Target Engagement | Confirm inhibition of KDM6 activity | Western Blot for H3K27me3 |

| Cell Proliferation | Measure impact on cell growth | CCK-8, MTT, EdU incorporation, Colony Formation |

| Cell Death | Quantify induction of apoptosis | Annexin V/PI staining (Flow Cytometry), Cleaved Caspase/PARP Western Blot |

| Cell Cycle | Analyze distribution of cells in the cell cycle | Propidium Iodide (PI) staining (Flow Cytometry) |

| Gene Expression | Measure changes in transcription | RT-qPCR, RNA-Sequencing |

| Cell Migration | Assess impact on cell motility | Transwell Assay, Wound Healing Assay |

Protocol 4.1: Verifying Target Engagement via Western Blot for H3K27me3

Rationale: This is the most critical validation experiment. A demonstrable increase in the global levels of H3K27 tri-methylation confirms that GSK-J4 is active in your cell system and engaging its intended target pathway. Total Histone H3 is used as a loading control.

Procedure:

-

Treatment: Seed cells in a 6-well plate. Treat with the vehicle and 2-3 concentrations of GSK-J4 (e.g., IC₂₅, IC₅₀, IC₇₅ determined from Protocol 3.1) for 24-48 hours.

-

Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE & Transfer: Load equal amounts of histone extract onto a polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for H3K27me3 overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Loading Control: Strip the membrane and re-probe with an antibody for Total Histone H3.

-

Analysis: Quantify the H3K27me3 band intensity and normalize it to the Total Histone H3 signal. A dose-dependent increase in the H3K27me3/Total H3 ratio is expected. [12][13]

References

- Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. (Source: Not specified)

-

GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - NIH. [Link]

-

The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation - MDPI. [Link]

-

Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages - Frontiers. [Link]

-

Histone H3K27me3 demethylases regulate human Th17 cell development and effector functions by impacting on metabolism | PNAS. [Link]

-

Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC. [Link]

-

GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed. [Link]

- The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. (Source: Not specified)

-

GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,... - ResearchGate. [Link]

-

KDM6B promotes activation of the oncogenic CDK4/6-pRB-E2F pathway by maintaining enhancer activity in MYCN-amplified neuroblastoma - PMC. [Link]

-

Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC - NIH. [Link]

-

Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma - NIH. [Link]

-

The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells | bioRxiv. [Link]

-

Fig. 4 GSK-J4 induces cell cycle arrest via ER stress. a Pre-treatment... - ResearchGate. [Link]

-

The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays - NIH. [Link]

-

GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - MDPI. [Link]

-

GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells | bioRxiv [biorxiv.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

handling and reconstitution instructions for GSK-J2 sodium salt

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Negative Control in Epigenetic Research

In the dynamic field of epigenetics, the study of histone demethylases has unveiled profound insights into gene regulation, cellular differentiation, and disease pathogenesis. The Jumonji C (JmjC) domain-containing histone demethylase 3 (JMJD3), also known as KDM6B, is a key enzyme that specifically removes the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3)[1][2][3]. The active inhibitor, GSK-J1, is a potent and selective inhibitor of JMJD3/KDM6B and its close homolog UTX/KDM6A, making it an invaluable tool for probing the biological functions of these demethylases[4][5].

Physicochemical Properties and Storage

A thorough understanding of the compound's properties is the foundation of reliable experimentation. The GSK-J2 sodium salt is a crystalline solid with the following characteristics:

| Property | Value | Source(s) |

| Chemical Name | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt | [1] |

| Molecular Formula | C₂₂H₂₃N₅O₂ • Na | [1] |

| Formula Weight | 412.4 g/mol | [1] |

| CAS Number | 2108665-15-0 | [1] |

| Purity | ≥90% | [1] |

| Appearance | Crystalline solid | [1][8] |

| Long-Term Storage (Lyophilized Powder) | -20°C (stable for ≥ 4 years) | [1][7] |

| Long-Term Storage (in Solvent) | -80°C (stable for up to 2 years) | [7][9] |

| Short-Term Storage (in Solvent) | -20°C (stable for up to 1 year) | [7][9] |

Reconstitution of this compound: A Step-by-Step Protocol

The accurate preparation of a stock solution is the most critical step in ensuring reproducible experimental outcomes. The following protocol is designed to maximize the solubility and stability of this compound.

Materials and Equipment:

-

This compound (lyophilized powder)

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free polypropylene microcentrifuge tubes

-

Calibrated precision pipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator bath

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

-

Pre-Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can compromise its stability and weighing accuracy[10].

-

Solvent Selection: For the primary stock solution, high-purity, anhydrous DMSO is the recommended solvent. This compound is readily soluble in DMSO at concentrations of at least 42 mg/mL (107.84 mM)[7][9]. The use of fresh, high-quality DMSO is critical, as absorbed water can affect the solubility and long-term stability of the compound[7].

-

Calculation of Solvent Volume: To prepare a 50 mM stock solution from 1 mg of this compound (FW: 412.4 g/mol ), use the following calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol )) Volume (µL) = (0.001 g / (0.050 mol/L * 412.4 g/mol )) * 1,000,000 = 48.5 µL Therefore, add 48.5 µL of anhydrous DMSO to 1 mg of this compound to achieve a 50 mM stock solution.

-

Reconstitution Procedure: a. Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound. b. Cap the vial tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. c. If complete solubilization is not achieved, brief sonication (5-10 minutes) in a water bath can be employed. Avoid excessive heating.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into single-use volumes in sterile polypropylene tubes[11][12]. Store these aliquots at -80°C for long-term stability (up to 2 years)[7][9]. For frequent use, aliquots can be stored at -20°C for up to one year[7][9].

Figure 2: GSK-J2 as a Negative Control for JMJD3/KDM6B Inhibition.

Conclusion

References

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404-408. [Link]

-

Reconstitution Guide. Sanofi.[Link]

-

What are KDM6B inhibitors and how do they work? Patsnap Synapse.[Link]

-

Structure of the inhibitor GSK-J1 bound in the catalytic pocket of... ResearchGate.[Link]

-

GSK-J2 Product Information. Selleck China.[Link]

-

GHK-Cu (50mg Vial) Dosage Protocol. Peptide Sciences.[Link]

-

Precision Reconstitution: A Technical Guide to Peptide Solution Preparation. Molecular Edge Peptides.[Link]

-

Regulation of the JMJD3 (KDM6B) histone demethylase in glioblastoma stem cells by STAT3. PubMed Central.[Link]

-

The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model. PubMed Central.[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. What are KDM6B inhibitors and how do they work? [synapse.patsnap.com]

- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK-J2 (sodium salt) | 2108665-15-0 [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medgepeptides.com [medgepeptides.com]

- 11. peptidedosages.com [peptidedosages.com]

- 12. bio-protech.com.tw [bio-protech.com.tw]

Application Note: Recommended Practices for the Storage and Handling of GSK-J2 Sodium Salt Aliquots

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of GSK-J2 sodium salt. As an essential negative control for the potent JMJD3/KDM6B and UTX/KDM6A histone demethylase inhibitor GSK-J1, the integrity of GSK-J2 is paramount for the validity of experimental results.[1][2][3] This guide moves beyond simple manufacturer recommendations to explain the underlying chemical principles and provides detailed protocols for preparing stable, long-term aliquots and for validating their stability within your own laboratory setting.

Introduction: The Critical Role of a Stable Negative Control

GSK-J2 is a regio-isomer of GSK-J1 that is significantly less active against the H3K27 demethylases JMJD3 and UTX, with IC50 values often reported as greater than 100 μM.[1][2][3] This property makes it an ideal negative control for its potent counterpart, GSK-J1, allowing researchers to differentiate between on-target epigenetic effects and off-target or compound-specific phenomena. However, the utility of any control compound is contingent upon its chemical integrity. Degradation of GSK-J2 can lead to a loss of its intended function, potentially yielding false-negative results or introducing confounding variables into sensitive biological assays.

This application note addresses the variability in storage recommendations provided by commercial suppliers and establishes a set of best practices grounded in chemical stability principles and established pharmaceutical industry guidelines.[4][5] Our goal is to empower researchers to prepare and store this compound aliquots with confidence, ensuring experimental reproducibility and data reliability.

Physicochemical Properties & Supplier Recommendations

This compound is a crystalline solid at room temperature.[6] Understanding its basic properties is the first step in proper handling.

| Property | Value | Source |

| Chemical Name | 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt | Cayman Chemical[6] |

| Molecular Formula | C₂₂H₂₃N₅O₂ • Na | Cayman Chemical[6] |

| Formula Weight | 412.4 g/mol | Cayman Chemical[6] |

A survey of prominent suppliers reveals a lack of consensus on long-term storage conditions, underscoring the need for a standardized, evidence-based approach.

| Supplier | Storage (Solid Form) | Storage (In Solvent) |

| Cayman Chemical | -20°C (≥ 4 years stability) | Not specified |

| MedchemExpress | -20°C (3 years) or 4°C (2 years) | -80°C (2 years) or -20°C (1 year) |

| Tocris Bioscience | Desiccate at Room Temperature | Not specified |

| Selleck Chemicals | -20°C (long-term) | Not specified |

This table summarizes publicly available data from supplier websites as of early 2026. Researchers should always consult the product-specific data sheet upon receipt.[1][6][7][8][9]

The discrepancy, particularly the recommendation for room temperature storage versus freezing, highlights the importance of understanding the factors that influence stability and the value of in-house validation for long-term studies.

Rationale for Controlled Aliquoting and Storage

Simply dissolving a compound and placing it in the freezer is insufficient for ensuring long-term stability. The primary goal is to minimize the chemical and physical stresses that a molecule endures between experiments.

-

Preventing Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major source of compound degradation. As the solvent freezes, solutes become concentrated in the unfrozen liquid phase, which can alter pH and increase the rate of hydrolysis or other reactions. Ice crystal formation can also physically damage complex molecules and promote precipitation. Aliquoting a master stock into single-use volumes eliminates this risk entirely.

-

Minimizing Chemical Degradation:

-

Hydrolysis: The ester and amide bonds present in many small molecules can be susceptible to hydrolysis, a process accelerated by the presence of water.

-

Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. While GSK-J2's structure is not overtly susceptible, this is a general risk for many organic molecules.

-

Photodegradation: Exposure to UV light can provide the energy to break chemical bonds. Storing aliquots in amber or opaque containers in the dark is a crucial preventative measure.

-

-

Solvent Integrity: The choice and quality of the solvent are critical. Dimethyl sulfoxide (DMSO) is the most common solvent for GSK-J2.[1][7][10] However, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Using DMSO from a previously opened bottle can introduce significant amounts of water, compromising the stability of the dissolved compound. MedchemExpress specifically warns that hygroscopic DMSO can significantly impact solubility.[1] Therefore, using fresh, anhydrous-grade DMSO is essential for preparing stock solutions.

Protocol for Preparation of High-Integrity this compound Aliquots

This protocol describes a standardized method for reconstituting solid this compound to create a concentrated primary stock solution, which is then divided into single-use aliquots for long-term storage.

Experimental Workflow for Aliquot Preparation

Caption: Workflow for preparing stable this compound aliquots.

Step-by-Step Methodology

-

Materials:

-

This compound (solid)

-

Anhydrous, molecular biology grade DMSO (e.g., in a sealed Sure/Seal™ bottle)

-

Sterile, low-retention polypropylene microcentrifuge tubes (0.5 mL or 1.5 mL)

-

Calibrated analytical balance

-

Sterile, positive-displacement pipette or syringe for dispensing DMSO

-

Vortex mixer and/or bath sonicator

-

-

Procedure:

-

Pre-calculation: Determine the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Formula Weight (412.4 mg/mmol)

-

Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 412.4 g/mol = 0.004124 g = 4.124 mg

-

-

Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of this compound into a sterile tube. Perform this in a chemical fume hood.

-

Solvent Addition: Puncture the seal of a new bottle of anhydrous DMSO with a sterile needle and syringe. Withdraw the calculated volume of DMSO and add it directly to the tube containing the solid compound. This minimizes the solvent's exposure to atmospheric moisture.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate in a room temperature water bath to aid dissolution. The solution should be clear and free of particulates.

-

Aliquoting: Immediately dispense the stock solution into single-use aliquots. The volume of each aliquot should correspond to the amount needed for a typical experiment (e.g., 10-50 µL). Using low-retention tubes minimizes compound loss.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Use cryo-resistant labels. Immediately place the labeled aliquots into a freezer box and store at -80°C for maximum long-term stability. This temperature is recommended over -20°C as it significantly slows all potential chemical degradation pathways and is consistent with best practices for long-term storage of valuable biological and chemical reagents.[9]

-

Protocol for In-House Stability Validation

While the protocol above represents the best practice for storage, sensitive, long-term, or cGMP-regulated experiments may require formal validation of aliquot stability. This protocol provides a streamlined framework for such a study, adapted from ICH guidelines.[4][5][11][12]

Experimental Workflow for Stability Validation

Caption: Workflow for validating the stability of GSK-J2 aliquots.

Step-by-Step Methodology

-

Objective: To determine the rate of degradation of this compound aliquots under various storage conditions over a defined period.

-

Procedure:

-

Batch Preparation: Prepare a single, large batch of GSK-J2 aliquots (e.g., 50-100 aliquots) following the protocol in Section 4 to ensure homogeneity.

-

T=0 Analysis (Baseline): Immediately after preparation, take 3-5 aliquots for baseline analysis.

-

Purity Assessment: Use a validated stability-indicating HPLC-UV method to determine the purity of GSK-J2. The peak area represents the initial, 100% reference point.

-

Identity Confirmation: Confirm the mass of the parent compound using LC-MS to ensure no degradation occurred during preparation.

-

Visual Inspection: Note the appearance of the solution (e.g., clear, colorless).

-

-

Storage: Distribute the remaining aliquots across the different storage conditions.

-

Condition 1 (Recommended): -80°C, protected from light.

-

Condition 2 (Common): -20°C, protected from light.

-

Condition 3 (Accelerated Stress): 4°C, protected from light.

-

-

Time Point Testing: At predefined intervals (e.g., 1, 3, 6, and 12 months), remove 3-5 aliquots from each storage condition. Allow them to thaw completely at room temperature.

-

Analysis: Perform the same set of analyses as the T=0 samples (HPLC-UV purity, LC-MS identity, visual inspection) for each time point and condition.

-

-

Data Interpretation:

-

For each time point, calculate the average purity of the GSK-J2 peak from the HPLC analysis.

-

Compare this to the average purity at T=0. A change of >5% is often considered significant.

-

In the LC-MS data, look for the appearance of new peaks that could represent degradation products.

-

Note any changes in color or the appearance of precipitate.

-

Plot the percentage of remaining GSK-J2 versus time for each storage condition to establish a stability profile.

-

Summary of Best Practices

| Do | Don't |

| ✅ Use fresh, anhydrous-grade DMSO. | ❌ Do not use DMSO from a bottle that has been open for an extended period. |

| ✅ Prepare single-use aliquots to avoid freeze-thaw cycles. | ❌ Do not repeatedly freeze and thaw a master stock solution. |

| ✅ Store long-term aliquots at -80°C. | ❌ Do not store stock solutions at 4°C for more than a few days. |

| ✅ Use sterile, low-retention polypropylene tubes. | ❌ Do not store in glass vials where the compound may adsorb to the surface. |

| ✅ Clearly label all aliquots with name, concentration, and date. | ❌ Do not use unlabeled or poorly labeled tubes. |

| ✅ Protect aliquots from light by using amber tubes or freezer boxes. | ❌ Do not leave solutions on the benchtop exposed to light. |

By adhering to these protocols and principles, researchers can ensure the stability and integrity of their this compound aliquots, leading to more reliable and reproducible experimental outcomes.

References

-

GSK J2 | Histone Demethylase Inhibitors: Tocris Bioscience . R&D Systems. [Link]

-

Regulatory Knowledge Guide for Small Molecules . NIH's Seed Fund. [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials . Pharmaceutical Technology. [Link]

-

Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response . Nature, 488(7411), 404-408. [Link]

-

ICH Q1A (R2) Stability Testing of New Drug Substances and Products . European Medicines Agency (EMA). [Link]

-

ICH Guidelines for Stability Testing . Scribd. [Link]

-

How to Set Up a Drug Stability Testing Program for Pharmaceuticals . QualityHub. [Link]

-

GSK-J1 Chemical Probe . Structural Genomics Consortium. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 4. seed.nih.gov [seed.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. caymanchem.com [caymanchem.com]

- 7. GSK J2 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 8. GSK-J2产品说明书 [selleck.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GSK-J2 (sodium salt) | 2108665-15-0 [m.chemicalbook.com]

- 11. pharmtech.com [pharmtech.com]

- 12. qualityhub.com [qualityhub.com]

Troubleshooting & Optimization

Technical Support Center: GSK-J Series Optimization

The following technical support guide addresses the minimization of cytotoxicity when using the GSK-J series (specifically GSK-J2 and its counterparts) in primary cell cultures.

Note to User: This guide addresses a critical nomenclature and experimental design distinction immediately, as "GSK-J2" is chemically defined as the inactive control isomer. If your intent is H3K27me3 inhibition, the active prodrug is GSK-J4 .[1][2] This guide covers the entire matrix to ensure your experimental system is valid.

Topic: Minimizing Cytotoxicity in Primary Cells (GSK-J2 / GSK-J4) Lead Scientist: Senior Application Specialist, Epigenetics Division[1]

Part 1: The GSK-J Matrix (Critical Definitions)

Before troubleshooting cytotoxicity, we must validate the chemical tools.[1] High toxicity in "GSK-J2" samples often stems from misidentification or inappropriate dosing relative to the active compound.

| Compound | Role | Permeability | Target Activity (JMJD3/UTX) |

| GSK-J1 | Active Acid | Poor (Cell Impermeable) | Potent (IC50 ~60 nM) |

| GSK-J2 | Inactive Acid | Poor (Cell Impermeable) | Inactive (Control for GSK-J1) |

| GSK-J4 | Active Ester (Prodrug) | High (Cell Permeable) | Potent (after hydrolysis to J1) |

| GSK-J5 | Inactive Ester | High (Cell Permeable) | Inactive (Control for GSK-J4) |

Core Directive:

-

If you are treating live cells to inhibit demethylation, you should be using GSK-J4 .[1]

-

If you are treating live cells with GSK-J2 , you are likely using the wrong control.[1] The correct cell-permeable negative control for GSK-J4 is GSK-J5 .

-

GSK-J2 is typically used only in in vitro biochemical assays (cell-free) or microinjection studies.[1]

The following troubleshooting steps assume you are using the cell-permeable ester pairs (GSK-J4/GSK-J5) or are specifically attempting to control for chemical toxicity using the acids.

Part 2: Troubleshooting Guides & FAQs

Section A: Formulation & Solubility (The "Hidden" Toxicity)

Q: My primary cells (macrophages/T-cells) die immediately upon adding GSK-J2/J4. Is the drug toxic? A: It is likely the solvent, not the drug. GSK-J compounds have poor aqueous solubility and require DMSO.[1]

-

The Problem: Primary cells are hypersensitive to DMSO. A final concentration >0.1% v/v can induce apoptosis, masking specific drug effects.[1]

-

The Fix:

-

Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.[1]

-

Perform an intermediate dilution in culture media (pre-warmed) before adding to cells.

-

Mandatory Limit: Ensure final DMSO concentration is < 0.1% for primary cells.

-

Q: I see precipitation when I add the stock to the media. What is happening? A: This is "crashing out." The hydrophobic ester (GSK-J4/J5) precipitates in aqueous media if added too quickly or at too high a concentration.

-

Cytotoxicity Mechanism: Micro-precipitates settle on the cell monolayer, causing physical stress and localized high-concentration toxicity (necrosis).[1]

-

Protocol Adjustment: Vortex the media vigorously while drop-wise adding the DMSO stock. Inspect under a microscope immediately.[1] If you see crystals, the dose is invalid.

Section B: Biological Optimization (Dose & Time)[1]

Q: I am using 50 µM GSK-J2 (or J5) as a control because that is the standard dose in papers. Why are my cells dying? A: 50 µM is often tolerated by robust cell lines (HeLa, U2OS) but is frequently lethal to primary cells.[1]

-

Mechanism: Even "inactive" isomers (J2/J5) have off-target effects at high concentrations (chemical stress, mitochondrial interference).[1]

-

Solution: Titrate the active drug (GSK-J4) first to find the IC50 for H3K27me3 reduction (usually 1–10 µM in primary macrophages). Use the inactive control (J5) at this same concentration. Do not default to 50 µM.

Q: How do I distinguish between specific epigenetic lethality and non-specific chemical toxicity? A: You must run the "Rescue & Control" quadrant.

-

GSK-J4 (Active): If cells die, it could be on-target (epigenetic) or off-target.[1]

-

GSK-J5 (Inactive Control): If cells die here at the same dose, the toxicity is chemical/off-target .[1] You must lower the dose.

-

Rescue: If toxicity is on-target (e.g., suppression of a survival gene via H3K27me3 accumulation), you cannot "fix" it without changing the biological question.[1]

Section C: The "Prodrug" Trap